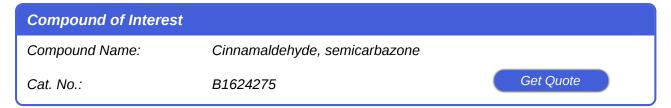


An In-Depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone

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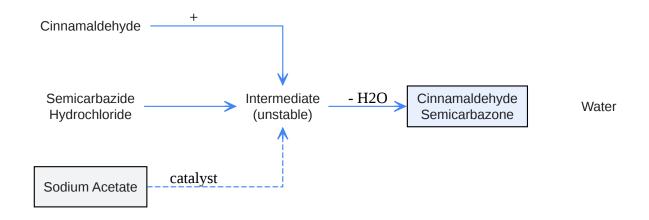
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cinnamaldehyde semicarbazone, a compound of interest in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data for this synthesis, presented in a clear and accessible format for laboratory professionals.

Reaction Scheme and Mechanism

The synthesis of cinnamaldehyde semicarbazone proceeds through the condensation reaction of cinnamaldehyde with semicarbazide hydrochloride in the presence of a base, typically sodium acetate. This reaction is a classic example of the formation of a semicarbazone from an aldehyde, involving the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the final imine product.





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Caption: Reaction pathway for the synthesis of cinnamaldehyde semicarbazone.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in this synthesis.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
Cinnamaldehyde	C ₉ H ₈ O	132.16	Yellowish oily liquid
Semicarbazide Hydrochloride	CH₅CIN₃O	111.53	White crystalline solid
Sodium Acetate	C2H3NaO2	82.03	White crystalline powder

Table 2: Properties of Cinnamaldehyde Semicarbazone



Property	Value	
Molecular Formula	C10H11N3O[1]	
Molecular Weight	189.22 g/mol [1]	
Appearance	Crystalline solid	
Melting Point	215 °C[2]	
Theoretical Yield	> 95% (under optimized conditions)[3]	

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of cinnamaldehyde semicarbazone in a laboratory setting.

Materials and Equipment:

- Cinnamaldehyde
- Semicarbazide hydrochloride
- Sodium acetate
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers and graduated cylinders



Recrystallization apparatus

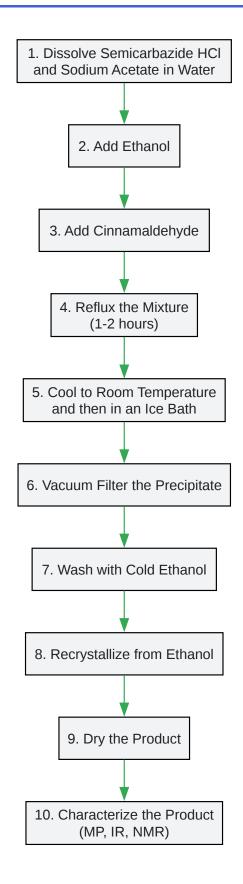
Procedure:

- Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of water.
- Addition of Ethanol: To the aqueous solution, add 20 mL of ethanol.
- Addition of Cinnamaldehyde: While stirring the semicarbazide solution, add 1.32 g (1.2 mL) of cinnamaldehyde.
- Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1-2 hours. The formation of a precipitate should be observed.
- Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.
- Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanolwater mixture to obtain pure cinnamaldehyde semicarbazone crystals.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
- Characterization: Determine the melting point of the dried product and obtain spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental procedure.





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Caption: Step-by-step workflow for the synthesis of cinnamaldehyde semicarbazone.



Spectroscopic Characterization Data

The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed by various spectroscopic techniques. Representative data is provided below.

Table 3: Spectroscopic Data of Cinnamaldehyde Semicarbazone

Technique	Characteristic Peaks/Shifts	
IR (Infrared) Spectroscopy	~3470 cm ⁻¹ (N-H stretch), ~3180 cm ⁻¹ (N-H stretch), ~1680 cm ⁻¹ (C=O stretch, amide I), ~1580 cm ⁻¹ (C=N stretch), ~1490 cm ⁻¹ (aromatic C=C stretch)	
¹ H NMR (Proton Nuclear Magnetic Resonance)	δ ~6.5-7.5 (m, Ar-H and vinyl-H), δ ~7.9 (d, - CH=N-), δ ~6.3 (br s, -NH2), δ ~10.0 (s, -NH-)	
¹³ C NMR (Carbon-13 Nuclear Magnetic Resonance)	δ ~127-136 (aromatic and vinyl carbons), δ ~142 (-CH=N-), δ ~157 (C=O)	

Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and the specific instrument used.

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